molecular formula C16H17N3O3 B3945106 N-[(4-methoxyphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide

N-[(4-methoxyphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide

Cat. No.: B3945106
M. Wt: 299.32 g/mol
InChI Key: XKWBJQOSHCGCEB-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide is an organic compound that features a unique combination of a methoxyphenyl group and a pyridinylmethyl group linked through an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-methoxybenzylamine with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with oxalyl chloride to yield the desired oxamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The methoxyphenyl and pyridinylmethyl groups can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The oxamide moiety can also participate in coordination with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-N’-(pyridin-3-ylmethyl)oxamide
  • N-[(4-methoxyphenyl)methyl]-N’-(pyridin-2-ylmethyl)oxamide
  • N-[(4-chlorophenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide

Uniqueness

N-[(4-methoxyphenyl)methyl]-N’-(pyridin-4-ylmethyl)oxamide is unique due to the presence of both a methoxyphenyl group and a pyridinylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-4-2-12(3-5-14)10-18-15(20)16(21)19-11-13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWBJQOSHCGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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